molecular formula C20H14N2O3 B295905 5-(2-furylmethylene)-2-phenoxy-3-phenyl-3,5-dihydro-4H-imidazol-4-one

5-(2-furylmethylene)-2-phenoxy-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B295905
M. Wt: 330.3 g/mol
InChI Key: PBJVIXZEHLNUIK-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furylmethylene)-2-phenoxy-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as FPhC1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(2-furylmethylene)-2-phenoxy-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not entirely understood. However, studies have shown that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to play a role in the development of inflammatory diseases. This compound has also been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2-furylmethylene)-2-phenoxy-3-phenyl-3,5-dihydro-4H-imidazol-4-one in lab experiments is its potent anti-inflammatory effects. This compound has been shown to be effective in reducing inflammation both in vitro and in vivo. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental setups.

Future Directions

There are several future directions for research involving 5-(2-furylmethylene)-2-phenoxy-3-phenyl-3,5-dihydro-4H-imidazol-4-one. One of the significant areas of research is its potential as a therapeutic agent for the treatment of inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, studies are needed to investigate the potential side effects of this compound and its long-term safety profile. Finally, further research is needed to explore the potential applications of this compound in other fields, such as cancer research and drug delivery systems.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its potent anti-inflammatory effects make it a potential therapeutic agent for the treatment of inflammatory diseases. Further research is needed to determine the optimal dosage and administration route for this compound and to investigate its long-term safety profile. Additionally, further research is needed to explore its potential applications in other fields.

Synthesis Methods

5-(2-furylmethylene)-2-phenoxy-3-phenyl-3,5-dihydro-4H-imidazol-4-one can be synthesized through a multistep reaction involving the condensation of 2-phenyl-2-oxazoline with 2-furylcarboxaldehyde, followed by the reaction of the resulting product with phenoxyacetic acid and ammonium acetate. The final product is obtained through a cyclization reaction using acetic anhydride and hydrochloric acid.

Scientific Research Applications

5-(2-furylmethylene)-2-phenoxy-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been the subject of scientific research due to its potential applications in various fields. One of the significant areas of research is its anti-inflammatory properties. Studies have shown that this compound has potent anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-2-phenoxy-3-phenylimidazol-4-one

InChI

InChI=1S/C20H14N2O3/c23-19-18(14-17-12-7-13-24-17)21-20(25-16-10-5-2-6-11-16)22(19)15-8-3-1-4-9-15/h1-14H/b18-14-

InChI Key

PBJVIXZEHLNUIK-JXAWBTAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/N=C2OC4=CC=CC=C4

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)N=C2OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)N=C2OC4=CC=CC=C4

Origin of Product

United States

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